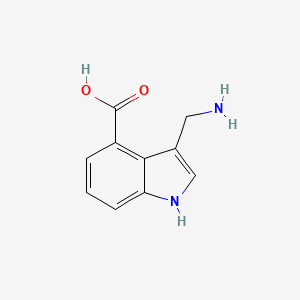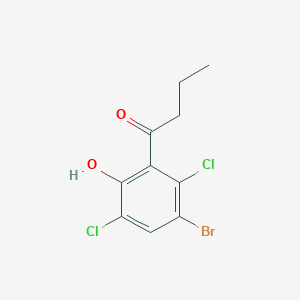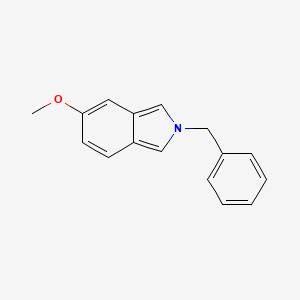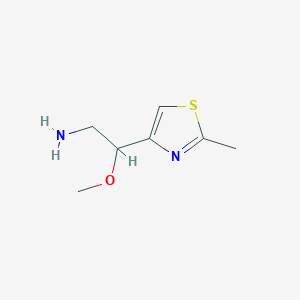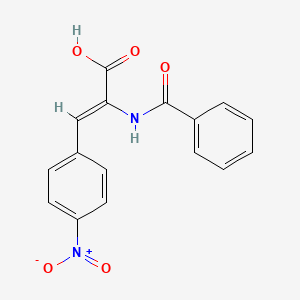
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a benzamido group, a nitrophenyl group, and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 4-nitrobenzaldehyde with benzamide under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamido derivatives.
科学的研究の応用
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
作用機序
The mechanism of action of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process follows the El-Awady isotherm model, indicating a strong interaction between the inhibitor and the metal surface .
類似化合物との比較
(E)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid: The (E) isomer of the compound, which has different spatial arrangement and potentially different properties.
4-nitrobenzaldehyde: A precursor in the synthesis of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid.
Benzamide: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential biological activities make it a compound of significant interest in various research fields .
特性
分子式 |
C16H12N2O5 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC名 |
(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-10H,(H,17,19)(H,20,21)/b14-10- |
InChIキー |
DJQZLOJGVIRPKY-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



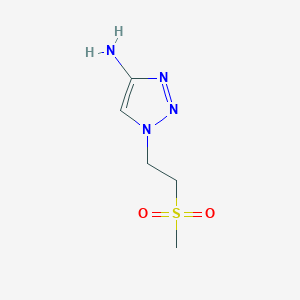
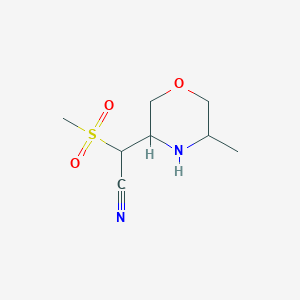
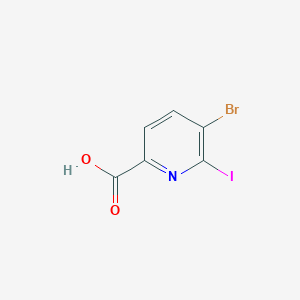
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
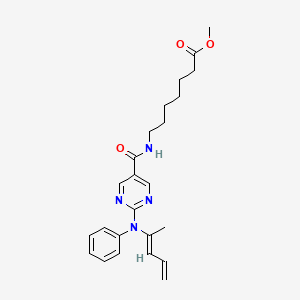

![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
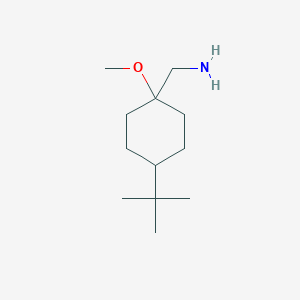
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
